- Synthesis of reversible PAD4 inhibitors via copper-catalyzed C-H arylation of benzimidazoleScience China: Chemistry, 2019, 62(5), 592-596,
Cas no 95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate)

95798-23-5 structure
商品名:Benzyl 4-hydroxypiperidine-1-carboxylate
Benzyl 4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Benzyl 4-hydroxypiperidine-1-carboxylate
- Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- N-Benzyloxycarbonyl-4-Hydroxypiperidine
- N-CBZ-4-HYDROXY-1-PIPERIDINE
- 1-(Benzyloxycarbonyl)-4-piperidinol
- 1-Benzyloxycarbonyl-4-hydroxypiperidine
- 1-Benzyloxycarbonyl-4-piperidinol
- 1-Carbobenzoxy-4-hydroxypiperidine
- 1-Carbobenzoxy-4-piperidinol
- 1-Cbz-4-hydroxypiperidine
- 1-Cbz-4-piperidinol
- 4-Hydroxy-1-piperidinecarboxylic Acid Benzyl Ester
- 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester
- (phenylmethyl) 4-oxidanylpiperidine-1-carboxylate
- phenylmethyl 4-hydroxypiperidinecarboxylate
- 4-hydroxy-N-CBZ-piperidine
- 1-N-
- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine
- 4-Hydroxy-1-(benzyloxycarbonyl)piperidine
- 4-Hydroxypiperidine-1-carboxylic acid benzyl ester
- N-(Benzyloxycarbonyl)-4-hydroxypiperidine
- N-(Benzyloxycarbonyl)piperidin-4-ol
- N-Cbz-piperidin-4-ol
- Phenylmethyl 4-hydroxy-1-piperidinecarboxylate
- benzyl 4hydroxy-1-piperidinecarboxylate
- 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- MB02152
- N-benzyloxycarbonyl piperidin-4-ol
- N-CBZ-4-HYDROXYPIPERIDINE
- SY010998
- EN300-69989
- benzyl 4-hydroxypiperidine-2-carboxylate
- 1-(Benzyloxycarbonyl)piperidin-4-ol
- AB6216
- J-519809
- 1-carbobenzyloxypiperidin-4-ol
- JKIUUDJOCYHIGY-UHFFFAOYSA-N
- Z352927960
- N-benzyloxycarbonyl-4-hydroxy-piperidine
- benzyl 4-hydroxy-1-piperidine carboxylate
- 1-(Carbobenzyloxy)piperidin-4-ol
- SCHEMBL77639
- CS-W008246
- PS-6154
- N-benzyloxycarbonyl 4-hydroxypiperidine
- Benzyl 4-hydroxy-1-piperidinecarboxylate, 97%
- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine; 1-(Benzyloxycarbonyl)-4-piperidinol;
- BCP12930
- C13H17NO3
- phenylmethyl 4-hydroxy-1-piperidine carboxylate
- B0G
- MFCD01863722
- DTXSID60383265
- B4869
- AC-16354
- AKOS009157555
- 1-benzyloxycarbonylpiperidine-4-ol
- 4-hydroxy-N-(benzyloxycarbonyl)piperidine
- 95798-23-5
-
- MDL: MFCD01863722
- インチ: 1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
- InChIKey: JKIUUDJOCYHIGY-UHFFFAOYSA-N
- ほほえんだ: O=C(N1CCC(O)CC1)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 235.120843g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 235.120843g/mol
- 単一同位体質量: 235.120843g/mol
- 水素結合トポロジー分子極性表面積: 49.8Ų
- 重原子数: 17
- 複雑さ: 243
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.554 g/mL at 25 °C(lit.)
- ふってん: 167 °C/0.2 mmHg(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.543(lit.)
- PSA: 49.77000
- LogP: 1.71780
Benzyl 4-hydroxypiperidine-1-carboxylate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- リスク用語:R36/37/38
Benzyl 4-hydroxypiperidine-1-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzyl 4-hydroxypiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4869-25G |
Benzyl 4-Hydroxy-1-piperidinecarboxylate |
95798-23-5 | >98.0%(GC) | 25g |
¥190.00 | 2024-04-15 | |
Enamine | EN300-69989-0.25g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-69989-2.5g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 2.5g |
$25.0 | 2025-03-21 | |
Enamine | EN300-69989-100.0g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 100.0g |
$314.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-5g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 98% | 5g |
¥46 | 2023-02-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB713-100g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 97% | 100g |
1240.0CNY | 2021-08-12 | |
Enamine | EN300-69989-5.0g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 5.0g |
$32.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-100g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 98% | 100g |
¥282.00 | 2024-04-23 | |
Ambeed | A173100-1g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 97% | 1g |
$6.0 | 2025-02-26 | |
Chemenu | CM115938-100g |
1-Cbz-4-hydroxypiperidine |
95798-23-5 | 95%+ | 100g |
$56 | 2024-07-18 |
Benzyl 4-hydroxypiperidine-1-carboxylate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 2 h, rt
1.2 rt; 8 h, rt
1.2 rt; 8 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt
1.2 Solvents: Dichloromethane , Water
1.2 Solvents: Dichloromethane , Water
リファレンス
- Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidinesHeterocycles, 2009, 77(1), 417-432,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium Solvents: Methanol ; 1 h, 0 °C; 2 h, 0 °C → rt
リファレンス
- Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transferNature Communications, 2022, 13(1),,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
- Preparation of heterocyclic tris carbamic acid esters as inhibitors of acyl-coenzyme A:cholesterol transferase and/or cholesterol ester hydrolase., European Patent Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
リファレンス
- Conjugated chemical inducers of degradation and methods of use, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
リファレンス
- Novel sulfonamidocarboxamide compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 40 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
リファレンス
- Oxidation of Secondary Methyl Ethers to KetonesJournal of Organic Chemistry, 2017, 82(13), 6671-6679,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt
リファレンス
- Preparation of heterocyclic peptide derivatives as growth hormone secretagogues, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate , Water ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Cobalt-Catalyzed Chemoselective Isomerization of 2-Substituted Allyl Ethers Induced by Hydrogen Atom TransferAsian Journal of Organic Chemistry, 2022, 11(11),,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C
1.2 Reagents: Acetic acid ; pH 6.5 - 7
1.2 Reagents: Acetic acid ; pH 6.5 - 7
リファレンス
- 2,4-Thiazolidinedione derivatives as antidiabetic compounds having hypolipidemic, antihypertensive properties and their preparation and use for the treatment of diseases, India, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
リファレンス
- Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl CompoundsAngewandte Chemie, 2014, 53(12), 3236-3240,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 5 h, 0 °C
リファレンス
- Preparation of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; cooled; 30 min, rt
リファレンス
- Preparation of fused bicyclic compounds, in particular 1-oxo-1,3-dihydroisoindole derivatives, as fibrinogen receptor antagonists and their use for treating thrombotic and other diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Catalysts: 1-Chloroethyl chloroformate Solvents: Methanol ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanolTetrahedron, 2005, 61(52), 12227-12237,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Treatment of congestive heart failure with growth hormone secretagogues, World Intellectual Property Organization, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of tetrahydronaphthyridine and hexahydropyridonaphthyridine derivatives as histamine H3 receptor antagonists, World Intellectual Property Organization, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 4.5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanolSynlett, 2005, (10), 1527-1530,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
リファレンス
- Oligospiroketals as novel molecular rodsChemistry - A European Journal, 2007, 13(17), 4859-4872,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, rt
リファレンス
- Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeationBioorganic Chemistry, 2002, 30(4), 285-301,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → 25 °C; 12 h, 25 °C
リファレンス
- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Benzyl 4-hydroxypiperidine-1-carboxylate Raw materials
- 1-Piperidinecarboxylic acid, 4-(acetyloxy)-, phenylmethyl ester
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
- Piperidin-4-ol
- Phenylmethyl 4-[(2-methyl-1-propen-1-yl)oxy]-1-piperidinecarboxylate
Benzyl 4-hydroxypiperidine-1-carboxylate Preparation Products
Benzyl 4-hydroxypiperidine-1-carboxylate 関連文献
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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推奨される供給者
Amadis Chemical Company Limited
(CAS:95798-23-5)Benzyl 4-hydroxypiperidine-1-carboxylate

清らかである:99%
はかる:500g
価格 ($):175.0